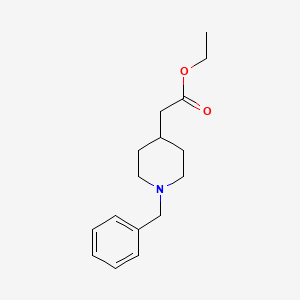

Ethyl (1-benzylpiperidin-4-yl)acetate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-benzylpiperidin-4-yl)acetate typically involves the reaction of 1-benzylpiperidine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (1-benzylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Derivatives with different functional groups

Applications De Recherche Scientifique

Ethyl (1-benzylpiperidin-4-yl)acetate, also known as 1-Benzyl-4-Piperidine acetic acid ethylester, is a chemical compound with the molecular formula and a molecular weight of 261.36 g/mol . It features a piperidine ring substituted with a benzyl moiety and an ester functional group. This compound is used in scientific research, pharmaceutical development, and chemical synthesis.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry this compound serves as a building block in the synthesis of more complex molecules. The unique ester functional group imparts specific chemical reactivity, making it a valuable compound in research and synthesis. One preparation method involves using 2-aminobiphenyl as a raw material to synthesize 1-benzyl piperidine-4-yl [1,1' -biphenyl ] -2-yl carbamate through esterification and substitution reactions .

Biology This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors. Compounds containing piperidine rings are often associated with diverse pharmacological effects. Interaction studies often examine its binding affinity and efficacy against specific biological targets, particularly enzymes related to neurotransmitter regulation.

Medicine Research is ongoing to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders. Derivatives of piperidines have demonstrated antiviral activity .

Mécanisme D'action

The mechanism of action of ethyl (1-benzylpiperidin-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Ethyl (1-benzylpiperidin-4-yl)acetate can be compared with other piperidine derivatives, such as:

1-Benzylpiperidine: Lacks the ester group, leading to different chemical properties and reactivity.

Ethyl 4-piperidone-4-ylacetate: Contains a ketone group instead of a benzyl group, affecting its biological activity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Activité Biologique

Ethyl (1-benzylpiperidin-4-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group and an ester functional group. Its molecular formula is CHNO, with a molecular weight of approximately 259.34 g/mol. The unique combination of functional groups contributes to its biological activity, particularly in neuropharmacology and antimicrobial applications.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Neuroprotective Effects:

Research indicates that the compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain .

2. Antimicrobial and Antifungal Properties:

this compound has been investigated for its antimicrobial activities. Studies suggest it possesses significant antifungal properties, which can be beneficial in treating various fungal infections.

3. Anticancer Potential:

Some derivatives of piperidine compounds have demonstrated anticancer activity. This compound could potentially exhibit similar effects through mechanisms involving apoptosis induction and inhibition of tumor growth .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes:

- Cholinesterase Inhibition: The compound acts as an inhibitor of AChE, which is crucial for maintaining acetylcholine levels in synaptic clefts, thus enhancing cognitive functions .

- Receptor Binding: this compound may interact with sigma receptors, which are implicated in various neurological processes and could influence mood and cognition .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Benzylpiperidine | Structure | Lacks ester functionality; different reactivity profile. |

| Ethyl 4-piperidone | Structure | Contains a ketone instead of a benzyl group; distinct biological activities. |

| Ethyl (–)-(3-acetyl-1-benzylpiperidin-4-yl)acetate | Structure | Acetylated variant; used in asymmetric synthesis. |

This table highlights how the presence of the ester group in this compound may contribute to its unique pharmacological profile compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of related piperidine compounds, providing insights into the potential applications of this compound:

- Neuroprotective Studies: In vitro studies have shown that compounds with similar structures can significantly reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

- Antimicrobial Assays: Ethanol extracts containing this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent against infections.

- Anticancer Research: Studies on related piperidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, highlighting the need for further exploration into the anticancer potential of this compound .

Propriétés

IUPAC Name |

ethyl 2-(1-benzylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHPKNRLWYTYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.